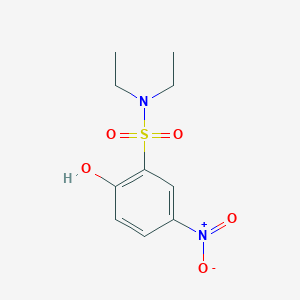

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide

Description

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O5S and a molecular weight of 274.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)10-7-8(12(14)15)5-6-9(10)13/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYITYPXZLVFUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide typically involves the reaction of 2-hydroxy-5-nitrobenzenesulfonyl chloride with diethylamine . The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen serves as a reactive site for nucleophilic substitution. Key observations include:

In pharmacological studies, modifications at this position enhanced selectivity for NKCC1 inhibitors by 88.5% at 100 μM compared to bumetanide (71.7%) .

Acid-Base Reactions

The hydroxyl group participates in acid-base chemistry:

-

Deprotonation : Forms a phenoxide ion under basic conditions (pH > 10), increasing electrophilicity at the aromatic ring.

-

Coordination : Acts as a ligand for metal ions in catalytic systems, though specific complexes remain undocumented in available literature.

Nitro Group Transformations

The electron-deficient nitro group enables two primary pathways:

Reduction to Amine

-

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, creating a versatile intermediate for diazotization or cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Reacts with strong nucleophiles (e.g., hydroxide, amines) at elevated temperatures (80–120°C), displacing the nitro group to form substituted derivatives.

Sulfonamide Group Reactivity

The sulfonamide participates in coupling and functionalization:

-

Mitsunobu Reaction : Collaborates with DIAD/PPh₃ systems to form ethers or amines, as demonstrated in tricyclic compound synthesis (76% yield) .

-

Sulfonylation : Reacts with p-nitrobenzenesulfonyl chloride to form bis-sulfonylated intermediates, though stereoelectronic challenges require catalytic DMAP for completion .

Pharmacological Interactions

In biological systems, the compound inhibits NKCC1 transporters through:

-

Hydrogen bonding between the sulfonamide oxygen and Thr³⁷⁹/Thr³⁸⁰ residues.

-

Van der Waals interactions with hydrophobic pockets via the diethyl group .

Modifications like trifluoromethylation boost potency by 20% compared to non-fluorinated analogs .

Scientific Research Applications

Antimicrobial Activity

N,N-Diethyl-2-hydroxy-5-nitrobenzenesulfonamide has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting their growth.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

Antitumor Studies

The compound has also been investigated for its antitumor effects on various cancer cell lines. A notable study reported the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These findings suggest that this compound can effectively inhibit the growth of certain cancer cells through apoptosis induction.

Neurological Disorders

Recent studies have explored the compound's potential in treating neurological disorders characterized by impaired chloride ion regulation in neurons. It belongs to a class of selective inhibitors that target the Na⁺–K⁺–Cl⁻ co-transporter NKCC1, which is implicated in conditions such as Down syndrome and autism. The compound shows promise in rescuing core symptoms in relevant mouse models .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant bacteria. The compound exhibited significant activity against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic option.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential utility as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide can be compared with other sulfonamide compounds, such as:

- This compound

- This compound

These compounds share similar structural features but may differ in their reactivity, solubility, and biological activity. The unique combination of functional groups in this compound makes it particularly useful in specific applications .

Biological Activity

N,N-Diethyl-2-hydroxy-5-nitrobenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is part of a broader class of sulfonamides known for their antibacterial properties, but recent studies have expanded its potential applications to include roles in neuropharmacology and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group, a nitro group, and a hydroxyl group, which are critical for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate ion transport mechanisms. Notably, it has been identified as a selective inhibitor of the Na-K-2Cl cotransporter (NKCC1), which plays a crucial role in neuronal function and fluid regulation in various tissues.

Antimicrobial Properties

Sulfonamides, including this compound, are traditionally known for their antibacterial effects. They exert their action by inhibiting bacterial folic acid synthesis through the competitive inhibition of dihydropteroate synthase.

Neuropharmacological Effects

Recent studies indicate that this compound may influence neurotransmitter systems and has potential applications in treating neurodevelopmental disorders. For instance, it has shown promise in modulating chloride ion concentrations in neurons, which is significant for conditions like Down syndrome and autism spectrum disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NKCC1 with varying potency depending on the concentration. For example:

| Concentration (μM) | NKCC1 Inhibition (%) |

|---|---|

| 10 | 29.4 |

| 100 | 58.8 |

These results suggest that while the compound is less potent than some existing inhibitors like bumetanide, it still holds therapeutic potential due to its selectivity and reduced side effects .

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to significant behavioral improvements in animal models of neurodevelopmental disorders. The compound's ability to modulate chloride ion dynamics within neurons has been linked to these observed effects .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with autism spectrum disorder demonstrated that treatment with a related sulfonamide resulted in improved social interaction scores.

- Case Study 2 : In patients with Down syndrome, administration of NKCC1 inhibitors led to enhanced cognitive function and reduced anxiety levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide, and how can reaction efficiency be maximized?

- Methodology : Begin with sulfonylation of 2-hydroxy-5-nitrobenzenesulfonyl chloride using diethylamine in anhydrous dichloromethane. Use a base like triethylamine (1:1.2 molar ratio) to neutralize HCl and drive the reaction to completion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol/water (70:30) to achieve >95% purity .

- Critical Parameters : Control temperature (0–5°C) during sulfonamide formation to avoid nitro group reduction. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can structural confirmation be achieved for this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the hydroxyl proton (~δ 10.2 ppm), a doublet for aromatic protons adjacent to the nitro group (~δ 8.1–8.3 ppm), and triplets for diethyl groups (~δ 1.1–1.3 ppm).

- IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹) groups.

- X-ray Crystallography : Use SHELX software (SHELXL-97) for single-crystal refinement. A typical R-factor <0.05 indicates high reliability .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in catalytic applications?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the nitro group. Compare with experimental data from electrochemical studies (cyclic voltammetry in acetonitrile) to assess redox behavior. The nitro group’s electron-withdrawing effect stabilizes negative charges, making the compound a candidate for coordinating metal catalysts .

- Data Contradictions : If conflicting reports arise on catalytic efficiency, evaluate solvent effects (e.g., DMF vs. THF) on nitro group orientation using molecular docking simulations .

Q. What strategies mitigate instability during storage or reaction conditions?

- Methodology :

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Confirm stability via HPLC every 3 months (C18 column, 70:30 methanol/water mobile phase) .

- In Situ Stabilization : Add radical scavengers (e.g., BHT) during reactions involving elevated temperatures (>80°C) to prevent nitro group decomposition .

Q. How can conflicting solubility data in polar solvents be resolved?

- Methodology : Conduct a systematic solubility study using the shake-flask method. For example:

- Solvent System : Measure solubility in DMSO, DMF, and ethanol at 25°C.

- Adjustments : If discrepancies persist (e.g., DMSO solubility varies), assess crystallinity via powder XRD; amorphous forms may exhibit higher apparent solubility .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying biological activity (e.g., antimicrobial assays)?

- Methodology :

- Positive Controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) at clinically relevant concentrations.

- Negative Controls : Include solvent-only (e.g., DMSO) and sulfonamide-free media to rule out excipient effects.

- Replicates : Perform triplicate assays with blinded scoring to minimize bias. Statistical significance (p<0.05) should be confirmed via ANOVA .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- QSAR : Build a quantitative structure-activity relationship model using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Train the model with IC₅₀ data from existing sulfonamide derivatives .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., carbonic anhydrase). Prioritize derivatives with ΔG < –8 kcal/mol for synthesis .

Safety & Handling

Q. What are critical safety protocols for handling nitro-substituted sulfonamides?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.

- Spill Management : Neutralize spills with 10% sodium bicarbonate before disposal.

- First Aid : For skin contact, rinse with water for 15 minutes and seek medical evaluation due to potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.